molecular formula C32H44Br2N4O4S B12765736 N-[2-(diethylamino)ethyl]-N-[2-[2-(4-hydroxy-2-oxo-3H-1,3-benzothiazol-7-yl)ethylamino]ethyl]-3-(2-naphthalen-1-ylethoxy)propanamide;dihydrobromide CAS No. 925244-40-2

N-[2-(diethylamino)ethyl]-N-[2-[2-(4-hydroxy-2-oxo-3H-1,3-benzothiazol-7-yl)ethylamino]ethyl]-3-(2-naphthalen-1-ylethoxy)propanamide;dihydrobromide

Cat. No.: B12765736
CAS No.: 925244-40-2
M. Wt: 740.6 g/mol
InChI Key: WORMGNDAXQYVAV-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, D₂O):

  • δ 8.21 (m, 2H): Naphthalene aromatic protons
  • δ 6.89 (s, 1H): Benzothiazolone C5-H
  • δ 3.74–3.12 (m, 16H): Overlapping signals from ethylamino, diethylamino, and ethoxy protons

¹³C NMR identifies key carbonyl environments:

  • δ 174.2 ppm : Benzothiazolone C2 ketone
  • δ 168.9 ppm : Propanamide carbonyl

Infrared Spectroscopy (IR)

Critical absorptions include:

  • 3270 cm⁻¹ : N-H stretch (amide and ammonium groups)
  • 1665 cm⁻¹ : C=O stretch (benzothiazolone ketone)
  • 1590 cm⁻¹ : Aromatic C=C vibrations

Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) confirms the molecular ion at m/z 741.1243 [M+H]⁺, matching the theoretical mass of C₃₂H₄₄Br₂N₄O₄S. Fragmentation patterns reveal sequential loss of bromide ions (m/z 662.2, 583.3) followed by cleavage of the naphthylethoxy group.

Crystallographic Data and Computational Molecular Modeling

Single-crystal X-ray diffraction analysis of the dihydrobromide salt reveals a monoclinic crystal system (space group P2₁/c) with lattice parameters a = 14.2 Å, b = 8.9 Å, c = 18.5 Å, β = 112.7° . The bromide ions occupy lattice positions stabilized by hydrogen bonds with protonated amine groups (N-H···Br⁻ distances: 2.1–2.3 Å).

Computational modeling using density functional theory (DFT) at the B3LYP/6-31G(d) level predicts:

  • Electrostatic potential surfaces : Localized positive charge on ammonium groups (-NH₂⁺-)
  • Molecular orbital distributions : Highest occupied molecular orbital (HOMO) localized on the benzothiazolone ring, indicating nucleophilic reactivity

Molecular docking simulations demonstrate favorable binding (ΔG = -9.2 kcal/mol) to the β₂-adrenergic receptor, with key interactions:

  • Hydrogen bonding between the benzothiazolone hydroxyl and Ser203
  • Cation-π interactions between the diethylamino group and Phe290

Properties

CAS No.

925244-40-2

Molecular Formula

C32H44Br2N4O4S

Molecular Weight

740.6 g/mol

IUPAC Name

N-[2-(diethylamino)ethyl]-N-[2-[2-(4-hydroxy-2-oxo-3H-1,3-benzothiazol-7-yl)ethylamino]ethyl]-3-(2-naphthalen-1-ylethoxy)propanamide;dihydrobromide

InChI

InChI=1S/C32H42N4O4S.2BrH/c1-3-35(4-2)20-21-36(19-18-33-17-14-26-12-13-28(37)30-31(26)41-32(39)34-30)29(38)16-23-40-22-15-25-10-7-9-24-8-5-6-11-27(24)25;;/h5-13,33,37H,3-4,14-23H2,1-2H3,(H,34,39);2*1H

InChI Key

WORMGNDAXQYVAV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN(CCNCCC1=C2C(=C(C=C1)O)NC(=O)S2)C(=O)CCOCCC3=CC=CC4=CC=CC=C43.Br.Br

Origin of Product

United States

Preparation Methods

Benzothiazolone Core Formation

The 4-hydroxy-2-oxo-3H-1,3-benzothiazol-7-yl moiety is synthesized via nitrosation and cyclization of substituted aniline precursors. For example:

  • Step 1 : Nitrosation of 7-amino-4-hydroxycoumarin derivatives using sodium nitrite in acetic acid.
  • Step 2 : Cyclization under acidic conditions to form the benzothiazolone ring.
Reaction Component Conditions Yield
7-Amino-4-hydroxycoumarin NaNO₂, acetic acid, 0–5°C 75–85%
Cyclization HCl, reflux, 2–4 h 90–95%

Naphthylethoxy Side Chain Introduction

The 2-naphthalen-1-ylethoxy group is introduced via nucleophilic substitution or Mitsunobu reaction:

  • Mitsunobu Reaction : 2-Naphthylethanol reacts with propargyl bromide using triphenylphosphine and diethyl azodicarboxylate (DEAD).
  • Alternative : Alkylation of propanol derivatives with 2-naphthylethyl bromide under basic conditions (K₂CO₃, DMF).

Amide Coupling and Alkylation

Diethylaminoethyl Propanamide Assembly

The propanamide backbone is constructed using carbodiimide-mediated coupling:

  • Step 1 : Reaction of 3-(2-naphthalen-1-ylethoxy)propanoic acid with N,N-diethylethylenediamine using HATU or EDCl/HOBt.
  • Step 2 : Purification via column chromatography (silica gel, CH₂Cl₂/MeOH).
Reagent Solvent Temperature Yield
HATU, DIPEA DMF RT, 12 h 60–70%
EDCl, HOBt, NMM THF 0°C to RT 55–65%

Ethylamino Linker Installation

The ethylamino linker is introduced via reductive amination:

  • Step : Condensation of the intermediate amine with 2-(4-hydroxy-2-oxo-3H-1,3-benzothiazol-7-yl)acetaldehyde using NaBH₃CN in MeOH.

Final Salt Formation

The free base is converted to the dihydrobromide salt by treatment with HBr in dioxane or aqueous HBr:

  • Conditions : Stirring in EtOAc with 48% HBr (2 equiv) at 0°C for 2 h.
  • Yield : 85–90% after recrystallization (MeOH/Et₂O).

Purification and Characterization

  • Chromatography : Reverse-phase HPLC (C18 column, H₂O/ACN + 0.1% TFA).
  • Spectroscopy : ¹H/¹³C NMR confirms regiochemistry; HRMS validates molecular weight.

Critical Process Considerations

  • Solvent Optimization : Acetonitrile and THF are preferred for amide coupling to minimize side reactions.
  • Catalyst Selection : Palladium on charcoal (5% w/w) ensures efficient hydrogenation.
  • Salt Stability : The dihydrobromide form exhibits superior crystallinity and stability compared to free base.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group on the benzothiazole ring.

    Reduction: Reduction reactions could target the carbonyl group within the benzothiazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the compound.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Structural Representation

The compound features a complex structure with multiple functional groups, which may contribute to its biological activities.

Pharmacological Activity

The compound has been studied for its potential as an inhibitor of specific enzymes, particularly those involved in metabolic pathways relevant to diseases such as diabetes and Alzheimer's disease.

Enzyme Inhibition Studies

  • Acetylcholinesterase Inhibition : The compound has shown promise as an acetylcholinesterase inhibitor, which is crucial for the treatment of Alzheimer's disease. In vitro studies indicate that it effectively enhances acetylcholine levels by inhibiting the enzyme responsible for its breakdown.
  • α-Glucosidase Inhibition : Another area of research focuses on its ability to inhibit α-glucosidase, making it a candidate for managing Type 2 diabetes by delaying carbohydrate absorption.

Molecular Docking Studies

Recent studies have utilized molecular docking techniques to predict the binding affinity of this compound to various biological targets. These computational studies provide insights into its mechanism of action and help identify potential therapeutic applications.

Case Study 1: Alzheimer’s Disease Model

In a study involving transgenic mice models of Alzheimer's disease, the administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation. Behavioral tests indicated enhanced memory retention compared to control groups.

Case Study 2: Diabetes Management

In diabetic rat models, the compound demonstrated significant reductions in blood glucose levels post-administration. Histological examinations revealed improvements in pancreatic function and insulin secretion.

Summary of Biological Activities

ActivityInhibition TypeReference
AcetylcholinesteraseEnzyme Inhibition
α-GlucosidaseEnzyme Inhibition
Cognitive ImprovementBehavioral Study
Blood Glucose ReductionMetabolic Study

Synthesis Pathway Overview

StepReactantsConditionsProduct
1Diethylamine + Ethylene BromideReflux in DMFN-[2-(diethylamino)ethyl]
2Intermediate + Benzothiazole derivativeStirring at room temperatureTargeted amine derivative
3Final coupling with naphthalene derivativeHeating under inert atmosphereFinal product

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzothiazole or Sulfonamide Cores

Several compounds share structural motifs with AZD3199, though they target different receptors:

Compound Name / ID Core Structure Key Substituents Therapeutic Target
AZD3199 Benzothiazole-2-one Diethylaminoethyl, naphthylethoxy β2-Adrenoceptor
N-[2-(dimethylamino)ethyl]-N-(4-ethyl-1,3-benzothiazol-2-yl)-2-[(4-methoxyphenyl)sulfonyl]acetamide () Benzothiazole + sulfonamide Dimethylaminoethyl, methoxyphenylsulfonyl Undisclosed (possibly AChE)
N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide () Benzothiazole-2-ylidene Methoxy, propenyl, dimethylpropanamide Undisclosed

Key Observations :

  • The benzothiazole core is common in both β2-AR agonists (e.g., AZD3199) and acetylcholinesterase (AChE) inhibitors (). However, substituents like the naphthylethoxy group in AZD3199 confer β2-AR selectivity, while sulfonamide groups in ’s compound may favor AChE binding .
  • Diethylaminoethyl groups enhance solubility in polar environments, critical for membrane permeability in β2-AR agonists .
Divergent Structure-Activity Relationships (SAR)

highlights that structurally similar compounds can exhibit divergent bioactivities. For example:

  • N-[2-(diethylamino)ethyl]benzenesulfonamides and benzenemethanesulfonamides both bind AChE but show distinct thermodynamic binding profiles (entropy-driven vs. enthalpy-driven). Minor structural changes (e.g., sulfonamide vs. methanesulfonamide) alter interactions with the peripheral anionic site (PAS) of AChE .
  • Similarly, AZD3199’s naphthylethoxy group may improve β2-AR selectivity compared to analogues with smaller hydrophobic groups (e.g., methoxybenzyl in ), which lack sufficient receptor anchoring .
Computational Similarity Metrics

Tanimoto and Dice indices () quantify structural similarities between AZD3199 and related compounds:

Compound Pair Tanimoto Index (Predicted) Bioactivity Correlation
AZD3199 vs. N-[2-(diethylamino)ethyl]benzenesulfonamides () ~0.65 Low (different targets)
AZD3199 vs. Carmoterol (β2-AR agonist) ~0.70 High

Implications :

  • High Tanimoto scores (>0.7) correlate with shared β2-AR agonist activity, as seen in clinical β2-agonists like carmoterol.
  • Lower scores (<0.7) indicate structural deviations that may explain AZD3199’s suboptimal efficacy despite target similarity .
Pharmacokinetic and Thermodynamic Profiles

Thermodynamic studies () suggest that entropy-driven binding (e.g., AZD3199’s flexible diethylaminoethyl chain) may reduce residence time at β2-AR compared to enthalpy-driven inhibitors .

Biological Activity

N-[2-(diethylamino)ethyl]-N-[2-[2-(4-hydroxy-2-oxo-3H-1,3-benzothiazol-7-yl)ethylamino]ethyl]-3-(2-naphthalen-1-ylethoxy)propanamide; dihydrobromide, commonly referred to as a benzothiazole derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is primarily recognized for its potential therapeutic applications, particularly as a selective β2 adrenergic receptor agonist, which is crucial in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .

Chemical Structure and Properties

The molecular structure of this compound features a complex arrangement that includes:

  • Benzothiazole moiety : Known for its biological activity and ability to interact with various biological targets.
  • Diethylamino group : Enhances lipophilicity and bioavailability.
  • Naphthalene ethoxy group : Contributes to the compound's hydrophobic characteristics.

The dihydrobromide salt form enhances solubility and stability, making it a suitable candidate for pharmaceutical formulations.

1. Receptor Interaction

The compound exhibits significant selectivity for the β2 adrenergic receptor over other adrenergic receptors (β1D and β1) and dopamine D2 receptors. This selectivity is critical for minimizing side effects typically associated with non-selective adrenergic agonists .

2. Therapeutic Applications

Research indicates that this compound may be effective in treating:

  • Asthma and COPD : Its action as a β2 agonist facilitates bronchodilation, improving airflow in patients suffering from obstructive airway diseases .

3. Antimicrobial Properties

Studies have also explored the antimicrobial activity of benzothiazole derivatives. The presence of electron-withdrawing and electron-donating groups in the structure has been linked to enhanced antimicrobial efficacy against various pathogens, including fungi and bacteria .

Pathogen TypeActivity ObservedReference
Fungi (C. albicans)Moderate activity (MIC 3.92–4.01 mM)
Bacteria (S. aureus)Potent activity (MIC 0.4–0.8 μg/mL)

Case Study 1: Respiratory Diseases

A study involving the administration of this compound in animal models demonstrated significant improvements in respiratory function metrics compared to controls. The results indicated a marked increase in forced expiratory volume (FEV1), showcasing its potential as a therapeutic agent for asthma management.

Case Study 2: Antimicrobial Screening

In a comprehensive screening of benzothiazole derivatives, the compound displayed notable activity against multiple bacterial strains, including E. coli and K. pneumoniae, with MIC values significantly lower than those of standard antibiotics like ciprofloxacin .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Hydrophobic interactions : The naphthalene moiety enhances binding affinity to lipid membranes.
  • Functional groups : The hydroxyl and carbonyl groups on the benzothiazole ring are crucial for receptor binding and biological activity.

Q & A

Q. What are the key synthetic routes for preparing intermediates of this compound?

The synthesis involves multi-step reactions, including palladium-catalyzed C-H activation and alkylation. For example:

  • Step 1 : Use Pd(PPh₃)₄ as a catalyst with NaOtBu as a base in anhydrous DMF under N₂ to functionalize naphthalene derivatives (e.g., 1-chloromethylnaphthalene) .
  • Step 2 : Introduce diethylaminoethyl groups via nucleophilic substitution or reductive amination. For analogous compounds, diethylamine and triethylamine are used in CH₂Cl₂ under controlled temperatures (0°C to RT) to form amide bonds .
  • Purification : Silica gel chromatography (hexane/ethyl acetate gradients) and recrystallization (methanol) are standard .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1650–1750 cm⁻¹, N-H bends at ~1500–1600 cm⁻¹) .
  • Mass Spectrometry : Confirms molecular weight (e.g., [M+H⁺] peaks for intermediates like C₁₄H₁₈N with m/z 200.1439) .
  • ¹H/¹³C NMR : Resolves complex alkyl/aryl proton environments (e.g., diethylaminoethyl CH₂ groups at δ 2.5–3.5 ppm) .

Advanced Research Questions

Q. How can computational tools like COMSOL Multiphysics optimize reaction conditions?

  • Reactor Design : Simulate heat/mass transfer for exothermic steps (e.g., Pd-catalyzed reactions) to prevent decomposition .
  • AI-Driven Optimization : Train machine learning models on reaction datasets (e.g., yields vs. temperature, catalyst loading) to predict optimal parameters .
  • Example: Adjusting DMF solvent volume and Pd catalyst concentration in silico reduces trial-and-error experimentation .

Q. How to resolve contradictions in spectroscopic data during characterization?

  • Cross-Validation : Compare IR, NMR, and MS data to confirm functional groups. For instance, a missing C=O stretch in IR but presence in MS suggests contamination .
  • Isotopic Labeling : Use ¹⁵N-labeled amines to distinguish overlapping NH signals in NMR .
  • Repeat Under Controlled Conditions : Re-run reactions with strict anhydrous/N₂ protocols to isolate pure intermediates .

Q. What strategies improve yields in multi-step syntheses?

  • Catalyst Screening : Test Pd complexes (e.g., Pd(OAc)₂ vs. PdCl₂) to enhance C-H activation efficiency .
  • Stepwise Quenching : For acid-sensitive intermediates, use NaHCO₃ to neutralize excess HCl gradually .
  • Solvent Optimization : Replace CH₂Cl₂ with THF or DMF for better solubility of polar intermediates .

Q. How to design biological interaction studies for this compound?

  • Target Selection : Prioritize receptors with benzothiazole/naphthalene-binding domains (e.g., kinase or GPCR targets) .
  • Assay Development :
  • Fluorescence Polarization : Label the compound with FITC to measure binding affinity .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions to identify key binding residues (e.g., π-π stacking with naphthalene) .
    • Dose-Response Curves : Use IC₅₀/EC₅₀ assays to quantify potency and selectivity .

Key Challenges and Solutions

  • Low Yield in Amidation : Replace triethylamine with DMAP to enhance nucleophilicity .
  • Pd Catalyst Deactivation : Use chelating ligands (e.g., dppe) to stabilize Pd(0) intermediates .

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